3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine
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Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups, including an imidazole ring, a propyl group, two methoxyphenyl groups, and a furo[2,3-d]pyrimidin-4(3H)-imine group . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The structure can be confirmed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and HRMS .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reagents used. For example, the imidazole ring can participate in various reactions due to its amphoteric nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Scientific Research Applications
Antiprotozoal Agents
Compounds structurally related to imidazole and pyrimidine have been extensively studied for their antiprotozoal properties. For instance, novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated strong DNA affinities and significant in vitro and in vivo activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, highlighting their potential as antiprotozoal agents (Ismail et al., 2004).
Fluorescence Properties for Biomarkers and Sensors
Imidazo[1,2-a]pyrimidines, synthesized via copper oxide nanoparticle catalyzed A3 coupling, have shown promising optical properties, including the ability to act as fluorescent sensors for zinc ion. This property is crucial for developing new biomarkers and photochemical sensors, with specific compounds demonstrating detection limits significantly lower than the maximum allowable zinc concentration in drinking water by WHO standards (Rawat et al., 2018).
Chemical Detoxification Applications
Selenoester derivatives of imidazo[1,2-a]pyridine and pyrimidine have been investigated for their potential in chemical detoxification, particularly against mercury(II) chloride (HgCl2) toxicity. These compounds have shown capability in deprotecting and reacting with HgCl2, forming complexes that decompose to give HgSe, suggesting their utility in treating HgCl2-induced toxicity (Sharma et al., 2018).
Anticancer Research
Selenylated imidazo[1,2-a]pyridines have been synthesized and evaluated for their efficacy against breast cancer cells. These compounds have shown to inhibit cell proliferation, induce DNA cleavage, and promote apoptosis, marking them as potential candidates for breast cancer chemotherapy (Almeida et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-(3-imidazol-1-ylpropyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N5O3/c1-32-20-8-4-18(5-9-20)22-23-25(27)31(14-3-13-30-15-12-28-16-30)17-29-26(23)34-24(22)19-6-10-21(33-2)11-7-19/h4-12,15-17,27H,3,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCILBWPJJYBGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C(=N)N(C=N3)CCCN4C=CN=C4)C5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-(1H-imidazol-1-yl)propyl)-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine |
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